molecular formula C16H24N2O4 B2694349 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1351645-25-4

3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B2694349
CAS No.: 1351645-25-4
M. Wt: 308.378
InChI Key: ONNURJYKZPTZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a hydroxyoxane ring, a methoxyphenyl group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the hydroxyoxane and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Hydroxyoxane Intermediate Preparation: The hydroxyoxane ring can be synthesized through the hydroxylation of an oxane precursor under controlled conditions.

    Methoxyphenyl Intermediate Preparation: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Coupling Reaction: The hydroxyoxane and methoxyphenyl intermediates are coupled using a urea-forming reaction, often involving the use of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxane ring can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-14-4-2-13(3-5-14)6-9-17-15(19)18-12-16(20)7-10-22-11-8-16/h2-5,20H,6-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNURJYKZPTZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.